(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with a unique structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.
Formation of Intermediate: Indene undergoes a series of reactions, including hydrogenation and amination, to form the intermediate compound.
Final Step: The intermediate is then reacted with ethyl chloroformate under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Compounds with reduced double bonds or carbonyl groups.
Substituted Derivatives: Compounds with various substituents replacing the amino group.
Scientific Research Applications
(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the indene ring system and exhibit similar chemical properties.
Indole Derivatives: Compounds with an indole ring structure that have comparable biological activities.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3/t12-/m0/s1 |
InChI Key |
UBJMPCLTXLHGKE-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC2=CC=CC=C21)N |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)N |
Origin of Product |
United States |
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